molecular formula C7H22N3+3 B1235369 Spermidine(3+)

Spermidine(3+)

Cat. No. B1235369
M. Wt: 148.27 g/mol
InChI Key: ATHGHQPFGPMSJY-UHFFFAOYSA-Q
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spermidine(3+) is an ammonium ion that is the trication of spermidine, formed by protonation at all three nitrogens. It has a role as a human metabolite and a fundamental metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a spermidine.

Scientific Research Applications

Anti-Inflammatory and Antioxidant Effects

Spermidine demonstrates significant potential in reducing pro-inflammatory and oxidative effects. A study by Jeong et al. (2017) revealed that spermidine significantly inhibited the production of pro-inflammatory mediators and reduced intracellular accumulation of reactive oxygen species in macrophages and zebrafish models (Jeong et al., 2017).

Autophagy and Longevity

Madeo et al. (2010) found that spermidine induces autophagy, extending the lifespan of several model organisms and reducing age-related oxidative protein damage. This suggests that spermidine may act as a universal anti-aging drug (Madeo et al., 2010).

Atherosclerotic Plaque Progression

Michiels et al. (2016) studied spermidine in the context of atherosclerosis, finding that it reduces necrotic core formation and lipid accumulation in atherosclerotic plaques through autophagy induction, without changing plaque size or cellular composition (Michiels et al., 2016).

Molecular Basis of Anti-Aging Effect

Minois (2014) provided an overview of the mechanisms of action of spermidine on aging, highlighting its role in autophagy, inflammation reduction, lipid metabolism, and regulation of cell growth (Minois, 2014).

Effect on Neurodegenerative Diseases

Wirth et al. (2018) conducted a study on older adults at risk for dementia, finding that spermidine supplementation positively impacted memory performance, suggesting its potential in neuroprotection and neuromodulation (Wirth et al., 2018).

Role in Lung Fibrosis and Cell Death

Baek et al. (2020) discovered that spermidine ameliorates lung fibrosis and inhibits cell death induced by endoplasmic reticulum stress in mice, indicating its therapeutic potential for idiopathic pulmonary fibrosis treatment (Baek et al., 2020).

Potential as an Anti-Aging Vitamin

Madeo et al. (2018) discussed spermidine as a physiological autophagy inducer and its potential role as an anti-aging vitamin, highlighting its benefits in reducing mortality associated with cardiovascular diseases and cancer (Madeo et al., 2018).

Cardiac Dysfunction Post-Myocardial Infarction

Yan et al. (2019) studied spermidine in the context of myocardial infarction, finding that it improved cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signaling pathway (Yan et al., 2019).

Optic Nerve Regeneration

Noro et al. (2015) found that spermidine promotes retinal ganglion cell survival and optic nerve regeneration in adult mice, suggesting its use in treating neurodegenerative diseases like glaucoma (Noro et al., 2015).

properties

Product Name

Spermidine(3+)

Molecular Formula

C7H22N3+3

Molecular Weight

148.27 g/mol

IUPAC Name

4-azaniumylbutyl(3-azaniumylpropyl)azanium

InChI

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2/p+3

InChI Key

ATHGHQPFGPMSJY-UHFFFAOYSA-Q

Canonical SMILES

C(CC[NH2+]CCC[NH3+])C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spermidine(3+)
Reactant of Route 2
Spermidine(3+)
Reactant of Route 3
Spermidine(3+)
Reactant of Route 4
Spermidine(3+)
Reactant of Route 5
Spermidine(3+)
Reactant of Route 6
Spermidine(3+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.